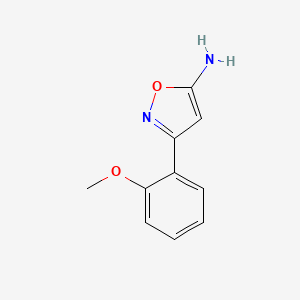

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound that features an oxazole ring substituted with a 2-methoxyphenyl group and an amine group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine to form 2-methoxybenzohydroxamic acid, which is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Oxidation

The electron-rich isoxazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the isoxazole ring to yield carboxylic acid derivatives under acidic or neutral conditions.

-

Ozone (O₃) : Selective oxidation of the aromatic methoxy group may occur, forming quinone-like structures.

Key Product : Formation of 3-(2-methoxyphenyl)-5-nitroisoxazole under nitrating conditions (e.g., HNO₃/H₂SO₄).

Reduction

Reduction primarily targets the isoxazole ring or substituents:

-

Catalytic hydrogenation (H₂/Pd-C) : Reduces the isoxazole ring to a β-amino ketone intermediate .

-

Lithium aluminum hydride (LiAlH₄) : Reduces the amine group to a primary alcohol in specific solvent systems.

Key Product : 3-(2-Methoxyphenyl)-5-aminotetrahydroisoxazole via ring saturation .

Substitution Reactions

The amine group at the 5-position is nucleophilic, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Sulfonation : Reacts with sulfonic acids to yield sulfonamide derivatives.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Dry ether, 0–5°C | 5-Acetamido-3-(2-methoxyphenyl)isoxazole |

| Sulfonation | p-Toluenesulfonyl chloride | Pyridine, RT | 5-Sulfonamido derivative |

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

-

Nitrile oxide intermediates : React with alkenes or alkynes to form fused heterocycles (e.g., pyrazoles) .

Mechanism :

-

Generation of nitrile oxide via chlorination of oximes (TsN(Cl)Na·3H₂O) .

-

Cycloaddition with alkenes under microwave irradiation (60–80°C) .

Intermediate in Drug Development

The compound serves as a precursor for bioactive molecules:

-

Anti-inflammatory agents : Modified via substitution to target COX-2 or LOX enzymes .

-

Anticancer candidates : Functionalized with thiadiazole or triazole moieties to enhance binding to kinase targets .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C, releasing CO and NH₃.

-

pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to form 2-methoxyphenylurea derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is in the development of therapeutic agents . Research indicates its potential as an intermediate in synthesizing drugs aimed at treating neurological disorders. The compound's structure is conducive to modifications that enhance its pharmacological properties, making it a candidate for further exploration in drug design .

Case Study: Neurological Disorders

A recent study explored the structure-activity relationship (SAR) of various oxazole derivatives, including this compound. The findings suggested that specific modifications to the oxazole ring could lead to compounds with improved efficacy against neurodegenerative diseases. For example, derivatives showed promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme inhibition and receptor binding . This compound plays a role in elucidating complex biological pathways by serving as a tool for studying interactions between small molecules and biological targets.

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications can enhance selectivity and potency against targets such as cyclooxygenase and phosphodiesterase .

Material Science

The compound is also investigated for its potential applications in material science , particularly in developing advanced materials like polymers. Its unique properties may contribute to creating materials with enhanced thermal stability and mechanical strength.

Polymer Development

Research into polymer composites incorporating this compound has revealed improvements in thermal properties compared to traditional materials. This is particularly relevant for applications requiring materials that can withstand high temperatures without degrading .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its use aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analysis.

Agrochemical Formulations

The agricultural sector is exploring this compound for its potential in developing new agrochemicals. The compound's properties may enhance crop protection strategies and improve yield through targeted action against pests and diseases.

Case Study: Crop Protection

Studies have indicated that formulations containing this compound can effectively manage pest populations while minimizing environmental impact. The selective nature of its action allows for more sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxy group and the amine group also play crucial roles in its activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

3-(2-Methoxyphenyl)propionic acid: Known for its applications in organic synthesis.

Uniqueness

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a methoxyphenyl group and an amine group makes it a versatile compound for various applications.

Biologische Aktivität

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 178.20 g/mol. The compound features a methoxy-substituted phenyl group and an oxazole ring, which contribute to its unique chemical behavior and reactivity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The oxazole ring is known to interact with enzymes and receptors, while the methoxy and amine groups influence binding affinity and specificity. These interactions are crucial for understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimal inhibitory concentrations (MIC) for selected pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli (Gram-negative) | 32 |

| Staphylococcus aureus (Gram-positive) | 16 |

The compound showed selective activity against Gram-positive bacteria with lower MIC values compared to Gram-negative strains, indicating potential for targeted antimicrobial therapy .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

These results indicate that the compound effectively inhibits cell proliferation in various cancer types, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various derivatives of oxazole compounds, this compound was found to significantly reduce bacterial growth in treated cultures compared to controls. The study highlighted its selective action against specific pathogens without notable cytotoxicity to human cells .

- Cancer Cell Line Testing : A comprehensive evaluation of the anticancer effects of this compound on different cell lines revealed that it induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction. The study reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUCDBOUZRQRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.